molecular formula C12H11Cl2N3O B8697455 2,4-Dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine CAS No. 110105-12-9

2,4-Dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine

Cat. No. B8697455
M. Wt: 284.14 g/mol
InChI Key: AGXGZDZMOWNZRS-UHFFFAOYSA-N
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Patent
US04895945

Procedure details

To a mechanically stirred solution of 50 g (0.155 mol) 2,4-dichloro-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine in 170 ml dichloromethane, cooled to 0°.varies.10° C., was added 26.38 g (0.356 mol) 2,3-epoxy-1-propanol in one portion. Aqueous sodium hydroxide (50% solution; 14.26 g) was added to the mixture dropwise with stirring over about 25 minutes maintaining the reaction temperature between 0° and 10° C. and preferably around 0°-5° C. After stirring an additional 30 minutes, the reaction mixture was allowed to warm slowly to room temperature. The dichloromethane layer was washed with distilled water until neutral and dried over magnesium sulfate. The reaction product was found by proton nuclear magnetic resonance to be 2-chloro-4-glycidoxy-6-(2,4,6-trimethylphenoxy)-1,3,5-triazine.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
26.38 g
Type
reactant
Reaction Step Two
Quantity
14.26 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:9][C:10]2[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=2[CH3:18])[N:3]=1.[O:19]1[CH2:23][CH:20]1[CH2:21][OH:22].[OH-].[Na+]>ClCCl>[Cl:8][C:6]1[N:7]=[C:2]([O:22][CH2:21][CH:20]2[O:19][CH2:23]2)[N:3]=[C:4]([O:9][C:10]2[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=2[CH3:18])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)OC1=C(C=C(C=C1C)C)C
Name
Quantity
170 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
26.38 g
Type
reactant
Smiles
O1C(CO)C1
Step Three
Name
Quantity
14.26 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring over about 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature between 0° and 10° C. and preferably around 0°-5° C
STIRRING
Type
STIRRING
Details
After stirring an additional 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The dichloromethane layer was washed with distilled water until neutral and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
Smiles
ClC1=NC(=NC(=N1)OCC1CO1)OC1=C(C=C(C=C1C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.